4-Bromobutane-1,2-diol
Overview
Description
4-Bromobutane-1,2-diol is an organic compound with the molecular formula C₄H₉BrO₂ It is a brominated diol, meaning it contains both bromine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobutane-1,2-diol can be synthesized through the bromination of butane-1,2-diol. The reaction typically involves the use of a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under controlled conditions. The reaction proceeds as follows:
HOCH2CH2CH2CH2OH+HBr→BrCH2CH2CH2CH2OH+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form butane-1,2-diol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Butane-1,2-dial or butane-1,2-dioic acid.
Reduction: Butane-1,2-diol.
Substitution: 1,2-Butanediol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromobutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromobutane-1,2-diol involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can participate in substitution reactions, while the hydroxyl groups can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
1-Bromobutane: A brominated alkane with a single bromine atom.
Butane-1,2-diol: A diol without the bromine atom.
4-Chlorobutane-1,2-diol: A similar compound with chlorine instead of bromine.
Uniqueness: 4-Bromobutane-1,2-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and potential applications. The bromine atom makes it more reactive in substitution reactions compared to its chlorinated or non-halogenated counterparts.
Properties
IUPAC Name |
4-bromobutane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJWOSANAYUMMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33835-83-5 | |
Record name | 1, 4-bromo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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